Technical Guide: 2',3,3,4'-Tetramethylbutyrophenone (CAS 898764-47-1)
Technical Guide: 2',3,3,4'-Tetramethylbutyrophenone (CAS 898764-47-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 2',3,3,4'-Tetramethylbutyrophenone. This guide summarizes the available information and provides predicted data based on established chemical principles. All predicted values should be treated as estimates until experimentally verified.
Core Compound Properties
2',3,3,4'-Tetramethylbutyrophenone is an aromatic ketone. Its structure suggests it is likely a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | |
| Molecular Weight | 204.31 g/mol | |
| CAS Number | 898764-47-1 | |
| Predicted Boiling Point | 291.1 ± 9.0 °C | [1] |
| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |
| Synonyms | 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, UKRORGSYN-BB BBV-5117719 | [1] |
Proposed Synthesis
The most probable synthetic route for 2',3,3,4'-Tetramethylbutyrophenone is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add 3,3-dimethylbutanoyl chloride dropwise.
-
After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.
-
Once the addition of 1,3-dimethylbenzene is finished, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
After cooling back to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2',3,3,4'-Tetramethylbutyrophenone.
Note on a Potential Side Reaction: It has been observed in some cases that the reaction of pivaloyl chloride with benzene in the presence of AlCl₃ can lead to the formation of tert-butylbenzene via decarbonylation of the acylium ion to the more stable tert-butyl carbocation. While acylation is generally favored, this potential for an unusual Friedel-Crafts alkylation should be considered.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2',3,3,4'-Tetramethylbutyrophenone.
Potential Biological Activity and Applications
While no specific biological activity has been reported for 2',3,3,4'-Tetramethylbutyrophenone, the butyrophenone scaffold is a well-known pharmacophore present in numerous centrally acting drugs, particularly antipsychotics.
General Biological Profile of Substituted Butyrophenones:
-
Antipsychotic Activity: Many butyrophenone derivatives, such as haloperidol, act as antagonists at dopamine D₂ receptors. This is a key mechanism for their efficacy in treating psychosis.
-
Other CNS Effects: Depending on the substitution pattern, butyrophenones can also interact with other neurotransmitter systems, including serotonin (5-HT), adrenergic, and cholinergic receptors.
The specific substitution pattern of 2',3,3,4'-Tetramethylbutyrophenone (methyl groups on the phenyl ring and a tert-butyl group on the butyryl chain) will significantly influence its pharmacological profile. The bulky tert-butyl group, in particular, may affect receptor binding affinity and selectivity compared to other known butyrophenones. Further research is required to determine if this compound exhibits any significant biological activity.
Analytical Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for 2',3,3,4'-Tetramethylbutyrophenone has been identified. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.
Predicted Spectral Highlights:
-
¹H NMR: Signals corresponding to the aromatic protons on the 2,4-dimethylphenyl ring, the singlet for the two methyl groups on the phenyl ring, the singlet for the methylene protons adjacent to the carbonyl group, and a large singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-H stretches and aromatic C=C bonds.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 204.31. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
Safety and Handling
Specific safety data for 2',3,3,4'-Tetramethylbutyrophenone is not available. Based on the general properties of similar aromatic ketones, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.
This guide is intended to provide a starting point for researchers interested in 2',3,3,4'-Tetramethylbutyrophenone. Due to the scarcity of published data, all synthetic and analytical work should be conducted with caution and confirmed through rigorous experimentation.
